![molecular formula C24H34O6S2 B6353940 1,10-Bis-(4-methylphenylsulfonyloxy)decane CAS No. 36247-33-3](/img/structure/B6353940.png)
1,10-Bis-(4-methylphenylsulfonyloxy)decane
Overview
Description
1,10-Bis-(4-methylphenylsulfonyloxy)decane, commonly referred to as BMD, is an organic compound with a wide range of applications in the scientific research field. BMD is a versatile compound that can be used as a reagent, catalyst, or ligand in various laboratory experiments. It has been used in the synthesis of new compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. BMD has also been used in the study of biochemical and physiological effects and in the development of new drugs.
Scientific Research Applications
BMD has a wide range of applications in scientific research. It has been used in the synthesis of new compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. BMD has also been used in the study of biochemical and physiological effects and in the development of new drugs. BMD has been used as a reagent in the synthesis of heterocyclic compounds, such as benzimidazoles, benzoxazoles, and benzothiazoles. It has also been used as a catalyst in the synthesis of polymers, such as polystyrene and polycarbonates. BMD has been used as a ligand in coordination chemistry to form complexes with transition metals, such as cobalt, nickel, and copper.
Mechanism of Action
The mechanism of action of BMD is not yet fully understood. It is believed that BMD acts as a catalyst in organic reactions by forming a complex with the transition metal. This complex then facilitates the reaction of the reactants. BMD also acts as a ligand in coordination chemistry, forming a complex with the transition metal which then facilitates the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMD are not yet fully understood. BMD has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases. BMD has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of certain inflammatory conditions. BMD has also been shown to have anti-cancer activity, which may be beneficial in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
The use of BMD in laboratory experiments has several advantages. BMD is a versatile compound that can be used as a reagent, catalyst, or ligand in various laboratory experiments. It is also relatively inexpensive and readily available. However, there are also some limitations to the use of BMD in laboratory experiments. BMD is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, BMD can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.
Future Directions
There are several potential future directions for BMD research. One possible direction is to further investigate the biochemical and physiological effects of BMD. This could include exploring the potential therapeutic applications of BMD, such as its use in the treatment of certain diseases. Another possible direction is to further investigate the mechanism of action of BMD and its potential use as a catalyst or ligand in various laboratory experiments. Additionally, further research could be done to explore the potential applications of BMD in the synthesis of new compounds and polymers.
Synthesis Methods
BMD can be synthesized through a variety of methods. One of the most common methods is the oxidation of 1,10-dibromodecane with potassium permanganate. This method involves the reaction of 1,10-dibromodecane with potassium permanganate in an aqueous solution to form BMD and potassium bromide. Another method involves the reaction of 1,10-bis(4-methylphenyl)decane with sulfur trioxide in an aqueous solution to form BMD and sulfuric acid. This method is more efficient and produces higher yields than the oxidation method.
properties
IUPAC Name |
10-(4-methylphenyl)sulfonyloxydecyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6S2/c1-21-11-15-23(16-12-21)31(25,26)29-19-9-7-5-3-4-6-8-10-20-30-32(27,28)24-17-13-22(2)14-18-24/h11-18H,3-10,19-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCKJOZNCYWHPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305206 | |
Record name | Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) | |
CAS RN |
36247-33-3 | |
Record name | NSC169725 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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